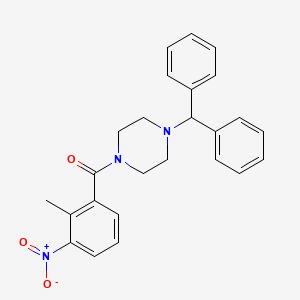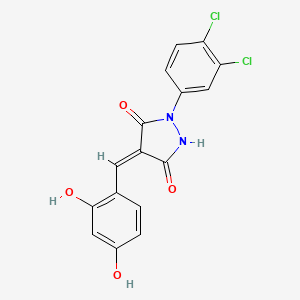
N-(2,3-dimethylphenyl)-5-fluoro-2-(4-morpholinyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest falls within the category of pyrimidine derivatives, often linked with morpholinophenyl groups. These compounds are noted for their potential biological activities, including significant larvicidal activity against certain larvae, which indicates their potential in agricultural and medicinal applications. The synthesis involves intermediate compounds and careful analysis through spectral data, including 1H-NMR, 13C-NMR, 19F-NMR, ESI-MS, and analytical data (Gorle et al., 2016).
Synthesis Analysis
The synthesis process often involves multi-step reactions, starting from readily available substrates to yield the desired pyrimidine derivatives. Techniques such as condensation reactions, chlorination, and nucleophilic substitution are common, with the structures confirmed by various spectroscopic methods. A notable aspect is the synthesis of derivatives that inhibit specific biological targets, indicating the compound's versatility (Lei et al., 2017).
Molecular Structure Analysis
Molecular structure analysis through single-crystal X-ray analysis reveals intricate details about the compound's geometry and electronic structure. This analysis aids in understanding the compound's reactivity and interaction with biological targets. The presence of fluorine and morpholine groups significantly influences the compound's electronic distribution and physicochemical properties (Qiu-yan, 2013).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions are pivotal for exploring its use in different biological and chemical contexts. The presence of specific functional groups, like fluorine and morpholine, enhances its reactivity and interaction with other molecules (Samano et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility in organic solvents, thermal stability, and molecular weight, are crucial for the application of this compound in various fields. The compound's ability to form tough, transparent films and its low water absorption rate indicate its potential in materials science, particularly in creating specialized coatings or films (Madhra et al., 2002).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's behavior in different chemical environments, its stability, and its interactions with various reagents. These properties are essential for tailoring the compound for specific uses, including its potential as a pharmaceutical agent or in materials science. The fluorine atoms in the compound contribute to its unique chemical behavior, offering avenues for novel chemical transformations and applications (Banerjee et al., 2003).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-4-3-5-14(12(11)2)19-15-13(17)10-18-16(20-15)21-6-8-22-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTVYLMTEMPZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)

![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)
![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)

![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-4-phenylpiperazine](/img/structure/B4998368.png)

![4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4998392.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid - methanamine (1:1)](/img/structure/B4998398.png)